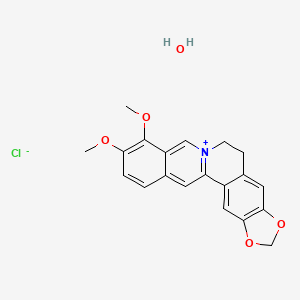
Berberinchlorid-Hydrat
Übersicht
Beschreibung
Berberine chloride hydrate is an alkaloid found in several plants with various biological functions, including insulin-sensitizing, anti-inflammatory, and anti-oxidant activity . It is an AMPK activator and a quaternary ammonium salt from the group of isoquinoline alkaloids .
Synthesis Analysis
Berberine chloride hydrate can be synthesized through cocrystallization with benzendiol isomers . Solutions of Berberine chloride hydrate with each of three selected cocrystal formers were slowly evaporated at room temperature to obtain crystals .Molecular Structure Analysis
The molecular formula of Berberine chloride hydrate is C20H20ClNO5 . Its average mass is 389.829 Da and its monoisotopic mass is 389.102997 Da .Chemical Reactions Analysis
Berberine chloride hydrate is soluble in hot water, slightly soluble in cold water or ethanol, and insoluble in benzene, ether, chloroform, and other organic solvents .Physical And Chemical Properties Analysis
Berberine chloride hydrate is a yellow solid with a melting point of 145.1–146.7°C . It is soluble in hot water, slightly soluble in cold water or ethanol, and insoluble in benzene, ether, chloroform, and other organic solvents .Wissenschaftliche Forschungsanwendungen
Verbesserung der pharmazeutischen Eigenschaften
Berberinchlorid-Hydrat (BCl) wurde zur Synthese neuer Cokristalle für potenzielle pharmazeutische Tablettenformulierungen verwendet . Die Cokristalle von BCl mit Catechol (CAT), Resorcin (RES) und Hydrochinon (HYQ) zeigten eine bessere Stabilität gegenüber hoher Luftfeuchtigkeit und höhere Auflösungsraten als BCl . Dies zeigt die vorteilhafte Rolle der Cokristallisation bei der Erleichterung der Arzneimittelentwicklung .
Hemmung der Biofilmbildung
Es wurde festgestellt, dass this compound (BH) die Biofilmbildung von Streptococcus mutans effektiv unterdrückt . Es reduziert auch seine kariogene Virulenz, einschließlich Säureproduktion und EPS-Synthese . Die hemmende Wirkung wurde unter sauren Bedingungen verringert, aber unter alkalischen Bedingungen erhöht .
Schutz des zentralen Nervensystems
Neuere Studien haben gezeigt, dass Berberin eine schützende Wirkung auf das zentrale Nervensystem hat . Es gilt als vielversprechender Wirkstoff bei Erkrankungen wie Alzheimer-Krankheit, zerebraler Ischämie, psychischer Depression, Angstzuständen und Schizophrenie .
Behandlung verschiedener Krankheiten
This compound wurde zur Behandlung verschiedener Krankheiten eingesetzt, darunter Krebs, Diabetes, Herz-Kreislauf-Erkrankungen, Hyperlipidämie und Erkrankungen des zentralen Nervensystems . Dies ist auf seine Antikrebs-, entzündungshemmenden und antimikrobiellen Wirkungen zurückzuführen .
Orale hypoglykämische Wirkung
Berberin hat eine starke orale hypoglykämische Wirkung und ist wirksam im Lipidstoffwechsel . Dies macht es zu einem vielversprechenden Medikament zur Behandlung von Diabetes .
Antibakterielle und entzündungshemmende Wirkungen
Berberin ist eine Verbindung mit antibakteriellen und entzündungshemmenden Wirkungen . Es hat Wirkungen der Erweiterung von Blutgefäßen und der Senkung von Blutdruck und Thrombose . Entsprechend diesen potenziellen klinischen Vorteilen wurde Berberin zur Behandlung von ventrikulären Arrhythmien und supraventrikulären Arrhythmien eingesetzt .
Wirkmechanismus
Target of Action
Berberine chloride hydrate (BBR) is a naturally occurring isoquinoline alkaloid that has been identified to interact with several cellular and molecular targets . These targets include AMP-activated protein kinase (AMPK), nuclear factor κB (NF-κB), mitogen-activated protein kinase silent information regulator 1 (SIRT-1), hypoxia-inducible factor 1α (HIF-1α), vascular endothelial growth factor phosphoinositide 3-kinase (PI3K), protein kinase B (Akt), janus kinase 2 (JAK-2), Ca 2+ channels, and endoplasmic reticulum stress .
Mode of Action
BBR interacts with its targets, leading to a variety of changes in cellular processes. For instance, it shows remarkable anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic activity via the regulation of multiple signaling pathways . It also inhibits DNA topoisomerase .
Biochemical Pathways
BBR affects several biochemical pathways. It shows anti-inflammatory activity by inhibiting the production of TNF-α . It also regulates lipid metabolism by altering the expression of genes involved in lipogenesis and energy expenditure in adipose tissue and muscle . Moreover, BBR modulates bile acid metabolism by altering key gene expressions in the liver and small intestine .
Pharmacokinetics
Orally administered BBR undergoes extensive metabolism due to p-glycoprotein (P-gp)-mediated efflux and self-aggregation, which greatly hinders its absorption . Transdermal administration achieves bbr levels well above oral administration .
Result of Action
The molecular and cellular effects of BBR’s action are diverse. It has been found to suppress S. mutans biofilm formation as well as its cariogenic virulence including acid production and EPS synthesis . It also reduces the body’s ability to uptake long-chain fatty acids, which could prevent weight gain and cholesterol buildup .
Action Environment
The action of BBR can be influenced by environmental factors such as pH. For instance, the inhibitory effect of BBR on S. mutans biofilm formation was found to be reduced under acidic conditions and elevated under alkaline conditions .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Berberine chloride hydrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it inhibits DNA topoisomerase, an enzyme that controls the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle .
Cellular Effects
Berberine chloride hydrate has potential inhibitory effects on the proliferation of various types of cells, including colorectal carcinoma cell lines such as LoVo, HCT116, SW480, and HT-29 . It influences cell function by inducing a time- and dose-dependent inhibition of cell growth .
Molecular Mechanism
At the molecular level, Berberine chloride hydrate exerts its effects through binding interactions with biomolecules and changes in gene expression. It induces ROS generation, which can lead to oxidative stress and subsequent cell death .
Temporal Effects in Laboratory Settings
Berberine chloride hydrate has been found to be very stable up to 6 months at all pH and temperature conditions tested . Its effects on cellular function over time have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of Berberine chloride hydrate vary with different dosages. For instance, it has been shown to inhibit the growth of human colorectal adenocarcinoma in vivo at doses of 30 and 50 mg/kg/day .
Metabolic Pathways
It also has effects on metabolic flux or metabolite levels .
Transport and Distribution
Given its hydrophilic nature, it is likely to interact with various transporters or binding proteins .
Subcellular Localization
Given its known interactions with DNA topoisomerase, it is likely to be found in the nucleus where this enzyme is located .
Eigenschaften
IUPAC Name |
16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;chloride;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18NO4.ClH.H2O/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;;/h3-4,7-10H,5-6,11H2,1-2H3;1H;1H2/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNJXFPOPCFZOC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20987465 | |
| Record name | 9,10-Dimethoxy-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20987465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68030-18-2 | |
| Record name | Benzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium, 5,6-dihydro-9,10-dimethoxy-, chloride, monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068030182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Dimethoxy-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20987465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential applications of berberine chloride hydrate in drug delivery?
A1: Research suggests that berberine chloride hydrate holds promise as a component in smart drug delivery systems. For example, thermal-responsive composite fibers have been developed using berberine chloride hydrate and shape memory polyurethane. [] These fibers exhibit controlled release properties influenced by factors like pH and temperature, potentially allowing for adjustable drug doses. []
Q2: How does the structure of berberine chloride hydrate influence its stability and what are the implications for pharmaceutical formulation?
A2: Berberine chloride hydrate exists in different forms, including dihydrate and tetrahydrate, with varying stability under different conditions. [] For instance, wet granulation processes commonly used in tablet production can induce transformations between these forms, impacting the final product. [] This highlights the importance of carefully selecting excipients and controlling processing parameters to ensure the desired hydrate form and drug product stability.
Q3: What is the impact of pH on the antibacterial activity of berberine chloride hydrate against Streptococcus mutans?
A3: Studies demonstrate that the pH of the environment significantly influences the effectiveness of berberine chloride hydrate against Streptococcus mutans biofilm formation. [] While exhibiting inhibitory effects across a range of pH values, its potency is reduced under acidic conditions and enhanced under alkaline conditions. [] This pH dependency likely stems from the compound's nature as a quaternary ammonium salt alkaloid and its interaction with the bacterial cell wall.
Q4: Does berberine chloride hydrate offer any benefits in the context of phototherapy for psoriasis?
A5: Research indicates that berberine chloride hydrate exhibits both UV-A and UV-B blocking properties. [] When combined with another natural compound, quercetin hydrate, it forms a mixture with potential for topical cream formulations in psoriasis phototherapy. [] Notably, this combination shows no significant cytotoxicity at low concentrations and exhibits comparable photostability to standard UV filters. []
Q5: Are there any studies investigating the combined effects of berberine chloride hydrate supplementation and exercise on diabetic complications?
A6: Several studies have investigated this area. One study examined the impact of aerobic exercise combined with berberine chloride hydrate on cardiac tissue in diabetic rats. [] Another explored the effects on liver enzymes and serum blood glucose in a similar model. [] Additionally, research has looked into the influence of this combination on the mitochondrial biogenesis of cardiac muscles in diabetic rats. [] These studies highlight the growing interest in exploring the potential synergistic effects of lifestyle interventions and berberine chloride hydrate in managing diabetes-related complications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



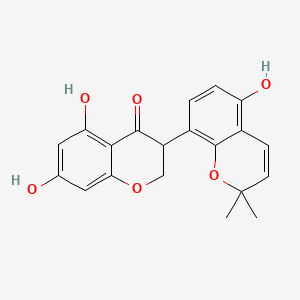



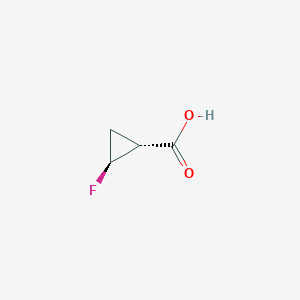
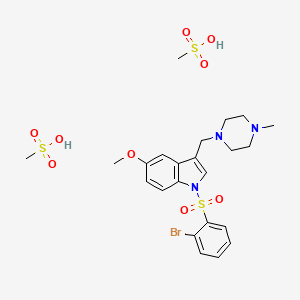
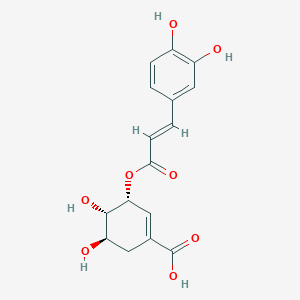
![1,5,8-Trimethyl-8,9-dihydro-7H-benzo[e][1]benzofuran-6-one](/img/structure/B1649313.png)


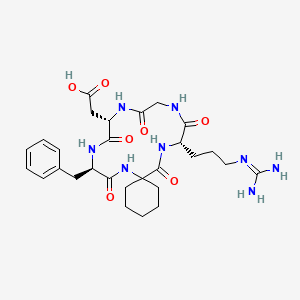
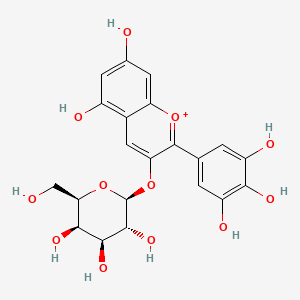
![7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B1649323.png)
